molecular formula C27H28N4O3 B11251051 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B11251051
M. Wt: 456.5 g/mol
InChI Key: REBZFJWUFLOXKK-UHFFFAOYSA-N
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Description

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a dibenzo[b,e][1,4]diazepine core, and a pyridinylmethylacetamide moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step often starts with the condensation of appropriate benzene derivatives with diamines under acidic or basic conditions to form the diazepine ring.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the furan derivative is reacted with the diazepine core in the presence of a Lewis acid catalyst.

    Attachment of the Pyridinylmethylacetamide Moiety: This step involves the reaction of the intermediate compound with pyridin-4-ylmethylamine and acetic anhydride under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(pyridin-4-ylmethyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan ring and the pyridinylmethylacetamide moiety provides distinct electronic and steric properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C27H28N4O3/c1-27(2)14-20-25(22(32)15-27)26(23-8-5-13-34-23)31(21-7-4-3-6-19(21)30-20)17-24(33)29-16-18-9-11-28-12-10-18/h3-13,26,30H,14-17H2,1-2H3,(H,29,33)

InChI Key

REBZFJWUFLOXKK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NCC4=CC=NC=C4)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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